

1-Methyl-1H-imidazole-5-carbohydrazide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-5-carbohydrazide

Cat. No.: B1297795

[Get Quote](#)

An In-depth Exploration of Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. Within this vast chemical space, **1-Methyl-1H-imidazole-5-carbohydrazide** emerges as a molecule of significant interest. This technical guide provides a comprehensive overview of its synthesis, chemical characteristics, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Properties and Structure

1-Methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound with the chemical formula C₅H₈N₄O and a molecular weight of 140.15 g/mol [1]. The structure features a five-membered imidazole ring with a methyl group at the N1 position and a carbohydrazide functional group at the C5 position. The presence of the hydrazide moiety makes it a valuable intermediate for the synthesis of a wide array of derivatives, such as hydrazones and cyclized heterocycles.

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₄ O	[1]
Molecular Weight	140.15 g/mol	[1]
CAS Number	23585-00-4	[1]
Predicted XlogP	-1.1	[2]

Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide

The synthesis of **1-Methyl-1H-imidazole-5-carbohydrazide** can be efficiently achieved through a two-step process starting from the commercially available 1-Methyl-1H-imidazole-5-carboxylic acid. The general synthetic pathway involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Methyl-1H-imidazole-5-carbohydrazide**.

Experimental Protocol:

Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate

This initial step involves the esterification of 1-Methyl-1H-imidazole-5-carboxylic acid. A standard Fischer esterification protocol is generally effective.

- Materials:
 - 1-Methyl-1H-imidazole-5-carboxylic acid
 - Methanol (anhydrous)

- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)
- Procedure:
 - Suspend 1-Methyl-1H-imidazole-5-carboxylic acid in anhydrous methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0 °C.
 - Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
 - Extract the product with an appropriate organic solvent like ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
 - Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of **1-Methyl-1H-imidazole-5-carbohydrazide**

The final step is the conversion of the methyl ester to the desired carbohydrazide through reaction with hydrazine hydrate.

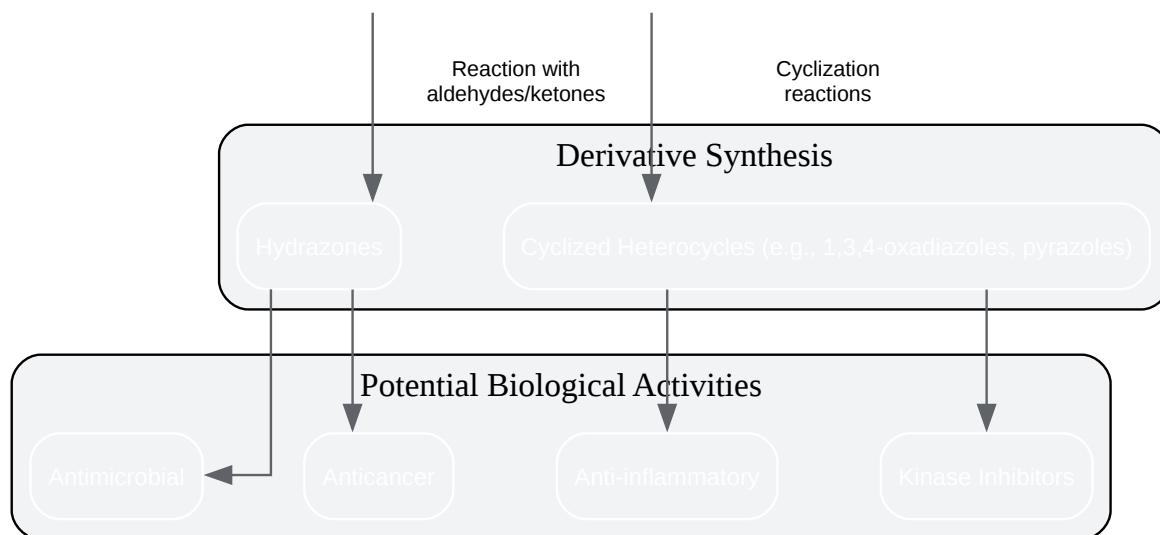
- Materials:
 - Methyl 1-methyl-1H-imidazole-5-carboxylate
 - Hydrazine hydrate (80-100%)

- Ethanol or Methanol
- Procedure:
 - Dissolve Methyl 1-methyl-1H-imidazole-5-carboxylate in ethanol or methanol.
 - Add an excess of hydrazine hydrate to the solution.
 - Reflux the reaction mixture for several hours, monitoring by TLC.
 - Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
 - Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain **1-Methyl-1H-imidazole-5-carbohydrazide**.

Characterization

The structural elucidation of **1-Methyl-1H-imidazole-5-carbohydrazide** relies on standard spectroscopic techniques. While a dedicated publication with the complete spectral data for this specific molecule is not readily available, the expected characteristics can be inferred from closely related analogs such as 1-methyl-1H-imidazole-5-carboxamide and other imidazole derivatives[3][4].

Expected Spectroscopic Data:


- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons (at positions 2 and 4), the N-methyl protons, and the protons of the hydrazide group (-NHNH₂). The chemical shifts of the imidazole protons are typically in the aromatic region (δ 7-8 ppm), while the N-methyl protons would appear as a singlet around δ 3.5-4.0 ppm. The hydrazide protons would likely appear as broad singlets.
- ¹³C NMR: The carbon NMR spectrum would display signals for the three imidazole ring carbons, the N-methyl carbon, and the carbonyl carbon of the hydrazide group. The carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm^{-1}), the C=O stretching

of the carbonyl group (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (140.15 g/mol)[\[1\]](#).

Applications and Biological Activities in Drug Discovery

The imidazole scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[\[5\]](#)[\[6\]](#). The carbohydrazide functional group in **1-Methyl-1H-imidazole-5-carbohydrazide** serves as a key handle for the synthesis of diverse compound libraries, particularly through the formation of hydrazones.

[Click to download full resolution via product page](#)

Caption: Potential applications of **1-Methyl-1H-imidazole-5-carbohydrazide** in drug discovery.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties[5]. The synthesis of various hydrazone derivatives from **1-Methyl-1H-imidazole-5-carbohydrazide** by condensation with different aromatic or heterocyclic aldehydes could lead to novel compounds with potential antibacterial and antifungal activities.

Anticancer Activity

Numerous imidazole-containing compounds have been investigated as anticancer agents. For instance, derivatives of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide have shown inhibitory effects on the growth of lung cancer cells[7]. The 1-methyl-imidazole scaffold itself has been explored for the development of potent Jak2 inhibitors, which are relevant in cancer therapy. Therefore, derivatives of **1-Methyl-1H-imidazole-5-carbohydrazide** represent a promising avenue for the discovery of new anticancer agents.

Other Potential Applications

The structural features of this molecule also suggest potential applications in other therapeutic areas. For example, certain imidazole derivatives have been developed as TGR5 agonists for the treatment of diabetes and metabolic syndromes[8]. The ability to readily synthesize a library of derivatives from **1-Methyl-1H-imidazole-5-carbohydrazide** makes it an attractive starting point for screening against a variety of biological targets.

Conclusion and Future Perspectives

1-Methyl-1H-imidazole-5-carbohydrazide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the reactive nature of the carbohydrazide group, provides access to a wide range of novel chemical entities. While specific biological data for this compound is limited in the public domain, the extensive literature on the pharmacological activities of imidazole derivatives strongly suggests its potential as a scaffold for the development of new therapeutic agents. Future research efforts should focus on the synthesis and biological evaluation of diverse libraries derived from this core structure to unlock its full therapeutic potential.

References

- Al-Adilee, K. J., & Al-Abady, Z. N. (2024). Synthesis and characterization of a new 1-methyl imidazole derived ligand with its ionic complexes Pd(II) and Pt(IV) and study of biological activity as anticancer and antioxidant.
- Al-Zoubi, W., Al-Adilee, K. J., & Al-Adilee, S. (2024).
- PubChemLite. (n.d.). **1-methyl-1h-imidazole-5-carbohydrazide** (C5H8N4O).
- MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI.
- Al-Salihi, S. A., Al-Juthery, H. W., & Al-Masoudi, N. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
- Ningbo Inno Pharmchem Co.,Ltd. (2025).
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde.
- ResearchGate. (n.d.).
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carboxamide.
- Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H- / 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347–2353.
- Chen, W. D., Wang, Y., Li, Y. N., Wang, Y. D., & Li, Z. Y. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & medicinal chemistry, 32, 115972.
- Jackson, E. A., Le, V. T., & Toczko, J. F. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS omega, 6(43), 29219–29224.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells.
- Zamani, K., Fatahi, M., & Shariatinia, Z. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
- Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2019).
- Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

derivatives as potential agents against A549 lung cancer cells. *Bioorganic & medicinal chemistry*, 15(22), 6893–6899.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. PubChemLite - 1-methyl-1h-imidazole-5-carbohydrazide (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 3. 1-methyl-1H-imidazole-5-carboxamide | C5H7N3O | CID 2736884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel 1-aryl methyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methyl-1H-imidazole-5-carbohydrazide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297795#1-methyl-1h-imidazole-5-carbohydrazide-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com